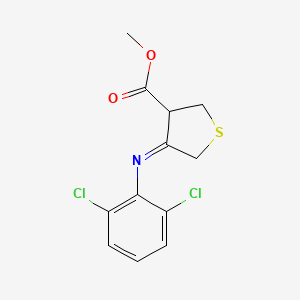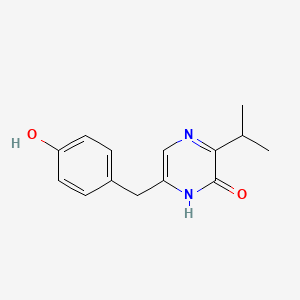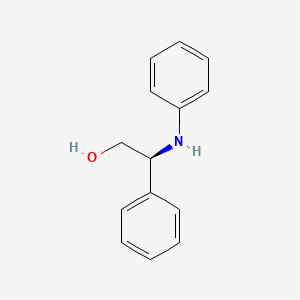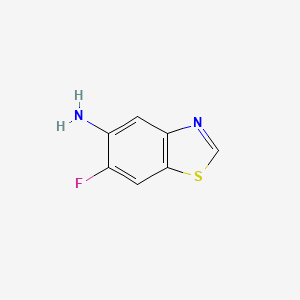
Methyl 4-(2,6-dichlorophenyl)iminothiolane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2,6-dichlorophenyl)iminothiolane-3-carboxylate (MDCITC) is a thiol-containing compound that has been studied for its potential applications in various scientific fields. It is a halogenated derivative of thiourea, and it has been used as a versatile reagent for various organic reactions. MDCITC has also been studied for its potential applications in medicine, biochemistry, and other scientific fields.
科学的研究の応用
Environmental Impact of Chlorophenols
Chlorophenols, including compounds similar to Methyl 4-(2,6-dichlorophenyl)iminothiolane-3-carboxylate, are evaluated for their moderate toxic effects to mammalian and aquatic life. Their toxicity to fish upon long-term exposure can be considerable. Environmental persistence varies with microbial capacity for biodegradation, and bioaccumulation is expected to be low. These compounds are notable for their strong organoleptic effects (Krijgsheld & Gen, 1986).
Treatment of Pesticide Industry Wastewater
The pesticide industry generates high-strength wastewater containing toxic pollutants, including chlorophenols. Biological processes and granular activated carbon treatments can remove a significant portion of these contaminants, potentially creating high-quality effluent. This highlights the importance of treatment processes in managing the environmental impact of such chemicals (Goodwin et al., 2018).
Sorption and Biodegradation
Research on the sorption and biodegradation of chlorophenols suggests that soil organic matter and iron oxides are relevant sorbents for these herbicides. This understanding is crucial for developing strategies to mitigate environmental contamination. Microbial degradation plays a significant role in remediating environments contaminated with chlorophenols, pointing to the importance of microbial communities in managing the ecological impact of these compounds (Werner et al., 2012; Magnoli et al., 2020).
Toxicity and Environmental Fate
The presence and toxicity of chlorophenols, such as 2,4-D, in the environment, pose risks to aquatic organisms and potentially human health. Understanding the environmental fate, toxicological profile, and mechanisms of action of these compounds is vital for assessing their ecological impact and for regulatory purposes (Islam et al., 2017).
特性
IUPAC Name |
methyl 4-(2,6-dichlorophenyl)iminothiolane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO2S/c1-17-12(16)7-5-18-6-10(7)15-11-8(13)3-2-4-9(11)14/h2-4,7H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYSJQDKKFDGNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCC1=NC2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)
![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile](/img/no-structure.png)

![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B590453.png)
![(7R,8aR)-7-Ethoxy-5H-[1,3]thiazolo[2,3-b][1,3]oxazin-6(7H)-one](/img/structure/B590460.png)
![1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione](/img/structure/B590465.png)

